molecular formula C13H12N4O2S B2921648 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide CAS No. 1797565-82-2

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide

Cat. No.: B2921648
CAS No.: 1797565-82-2
M. Wt: 288.33
InChI Key: XKTOEYHDZQBXES-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a heterocyclic compound featuring a thiazoloazepin core fused with a nicotinamide moiety. The thiazoloazepin system combines a seven-membered azepin ring with a thiazole ring, while the nicotinamide group introduces a pyridine-3-carboxamide substituent.

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-11(8-3-1-5-14-7-8)17-13-16-9-4-2-6-15-12(19)10(9)20-13/h1,3,5,7H,2,4,6H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTOEYHDZQBXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazoloazepine Ring: This can be achieved by cyclization reactions involving appropriate thioamide and haloalkyl precursors under basic conditions.

    Coupling with Nicotinamide: The thiazoloazepine intermediate is then coupled with nicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. This often includes:

    Catalyst Optimization: Using catalysts to enhance reaction rates and selectivity.

    Process Intensification: Employing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituent
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide C₁₃H₁₃N₅O₂S 319.34 Nicotinamide (pyridine-3-carboxamide)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide C₉H₁₁N₃O₂S 225.27 Acetamide
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide C₁₃H₁₃N₅O₃S 319.34 2-(6-oxopyridazinyl)acetamide
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide C₁₇H₁₅N₅O₂S 353.40 3-(pyrazolyl)benzamide

Key Observations:

  • Nicotinamide vs. Acetamide: Replacing the acetamide group (C₂H₅NO) with nicotinamide (C₆H₆N₂O) increases molecular weight by ~94 Da and introduces a pyridine ring.
  • Heteroaromatic Extensions: Compounds in and incorporate additional heterocycles (pyridazine, pyrazole) linked via acetamide or benzamide groups.

Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 225.27 g/mol
  • IUPAC Name : N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
  • CAS Number : 1797903-27-5

The compound features a thiazoloazepine core structure that may contribute to its biological activity. Its synthesis typically involves the preparation of the thiazole and azepine rings under specific conditions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thiazole and azepine can scavenge free radicals effectively. The antioxidant activity is essential for preventing oxidative stress-related diseases.

Enzyme Inhibition

This compound has been evaluated for its potential to inhibit various enzymes:

Enzyme Inhibition Type Reference
CholinesterasesModerate
Cyclooxygenase (COX)Moderate
Lipoxygenase (LOX)Significant

The inhibition of these enzymes suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example:

  • MCF-7 Cell Line : Exhibited moderate cytotoxicity.

These findings indicate that the compound may possess anticancer properties worth exploring further.

Case Studies

  • Study on Antioxidant Properties :
    A study evaluated the antioxidant capacity of several thiazole derivatives. The results indicated a strong correlation between structural features and antioxidant activity. The thiazole ring was particularly crucial in enhancing free radical scavenging abilities.
  • Cytotoxicity Assessment :
    In a comparative study of various azepine derivatives against breast cancer cell lines, this compound showed promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents.

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